Cadmium telluride is synthesized primarily from its constituent elements, cadmium and tellurium. It is classified as a semiconductor material with a direct bandgap of approximately 1.5 eV at room temperature, which is optimal for solar energy absorption. This compound is also categorized under the II-VI group semiconductors, where cadmium belongs to group II and tellurium belongs to group VI of the periodic table.
The synthesis of cadmium telluride can be achieved through several methods:
Cadmium telluride crystallizes in the zinc blende structure, characterized by a face-centered cubic lattice. The lattice parameter is approximately 6.48 Å. Each cadmium atom is tetrahedrally coordinated by four tellurium atoms, forming a stable three-dimensional network. The electronic structure reveals that cadmium telluride exhibits both conduction and valence bands that facilitate charge transport, contributing to its semiconductor properties.
Cadmium telluride can undergo various chemical reactions:
The mechanism of action of cadmium telluride as a semiconductor involves the excitation of electrons from the valence band to the conduction band when exposed to light energy greater than its bandgap (approximately 1.5 eV). This process generates free charge carriers (electrons and holes), which can then be harnessed to produce electric current in photovoltaic devices.
Cadmium telluride exhibits several notable physical and chemical properties:
Cadmium telluride's unique properties make it suitable for various applications:
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